molecular formula C14H13NO3 B2429491 3-(2-ethoxyquinolin-3-yl)prop-2-enoic Acid CAS No. 556016-27-4

3-(2-ethoxyquinolin-3-yl)prop-2-enoic Acid

Cat. No. B2429491
CAS RN: 556016-27-4
M. Wt: 243.262
InChI Key: NWIXTYOMOKXFNS-UHFFFAOYSA-N
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Description

“3-(2-ethoxyquinolin-3-yl)prop-2-enoic Acid” is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 . It is also known by its IUPAC name, (2E)-3-(2-ethoxy-3-quinolinyl)-2-propenoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-(2-ethoxyquinolin-3-yl)prop-2-enoic Acid” is 1S/C14H13NO3/c1-2-18-14-11(7-8-13(16)17)9-10-5-3-4-6-12(10)15-14/h3-9H,2H2,1H3,(H,16,17)/b8-7+ . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the connectivity between them.


Physical And Chemical Properties Analysis

“3-(2-ethoxyquinolin-3-yl)prop-2-enoic Acid” is a powder that is stored at room temperature . More detailed physical and chemical properties may be available in specialized chemical databases or literature.

Scientific Research Applications

Structural Analysis and Quantum Chemical Calculations

The compound (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, which is structurally similar to 3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid, has been characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations. These methods revealed insights into its stabilization forces, molecular interactions, and vibrational modes (Venkatesan et al., 2016).

Antiplasmodial Activity

A series of chalcones derived from a quinoline-chalcone scaffold, similar to 3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid, were synthesized and assessed for antiplasmodial properties. These compounds showed potential as inhibitors of Plasmodium falciparum lactate dehydrogenase, indicating their potential in malaria treatment (Dave et al., 2009).

Nonlinear Optical Activity

(2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, related to 3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid, was found to have significant nonlinear optical (NLO) activity. This discovery is important for applications in photonic and optoelectronic devices (Venkatesan et al., 2016).

Corrosion Inhibition

Compounds combining 8-hydroxyquinoline and benzimidazol-2-one units, structurally similar to 3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid, have been studied as corrosion inhibitors for carbon steel. These studies are crucial for developing new materials with enhanced corrosion resistance (Faydy et al., 2019).

Antimicrobial Activity

The synthesis and study of thioxoquinazolinone derivatives, related to 3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid, revealed their potential antimicrobial and anticonvulsant activities. This research contributes to the development of new treatments for infectious and neurological disorders (Rajasekaran et al., 2013).

Safety and Hazards

The safety information available indicates that “3-(2-ethoxyquinolin-3-yl)prop-2-enoic Acid” should be handled with caution. The compound is labeled with a warning pictogram, indicating that it may pose health or safety hazards . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(E)-3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14-11(7-8-13(16)17)9-10-5-3-4-6-12(10)15-14/h3-9H,2H2,1H3,(H,16,17)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIXTYOMOKXFNS-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC=C2C=C1C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC2=CC=CC=C2C=C1/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331091
Record name (E)-3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2-ethoxyquinolin-3-yl)prop-2-enoic Acid

CAS RN

556016-27-4
Record name (E)-3-(2-ethoxyquinolin-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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